molecular formula C19H24O3 B032396 11beta-Hydroxyboldione CAS No. 898-84-0

11beta-Hydroxyboldione

Cat. No. B032396
CAS RN: 898-84-0
M. Wt: 300.4 g/mol
InChI Key: ZHOLUHXKCIXGSR-KCZNZURUSA-N
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Description

"11beta-Hydroxyboldione" is presumed to be closely related to the functions and characteristics of "11beta-Hydroxysteroid dehydrogenases" (11β-HSDs), a group of enzymes that play crucial roles in the regulation of glucocorticoid hormones. These enzymes, particularly 11β-HSD1, are known for their ability to convert inactive glucocorticoids to their active forms, influencing metabolic syndrome, inflammation, and the hypothalamus-pituitary-adrenal axis (Cooper & Stewart, 2009).

Synthesis Analysis

The synthesis of related compounds often involves complex biochemical pathways influenced by 11β-HSD enzymes. These enzymes catalyze the conversion of cortisone to cortisol (in humans) and are implicated in various metabolic pathways. Given the structural similarity, "11beta-Hydroxyboldione" could be synthesized through pathways involving specific enzymatic actions similar to those regulated by 11β-HSD1 (Cooper & Stewart, 2009).

Molecular Structure Analysis

The molecular structure of compounds within this category is crucial for their biological function. The activity of 11β-HSD1, for instance, is highly dependent on its unique structure, enabling the conversion of inactive glucocorticoids to their active forms. The structure-activity relationship (SAR) plays a significant role in the biological effects and interactions of these compounds (Razzaghi-Asl et al., 2013).

Chemical Reactions and Properties

"11beta-Hydroxyboldione" may participate in chemical reactions typical of steroids, such as oxidation and reduction, influenced by the presence and activity of enzymes like 11β-HSD1. These reactions are critical for the activation and deactivation of glucocorticoids, affecting metabolic processes and stress responses (Cooper & Stewart, 2009).

Physical Properties Analysis

While specific data on "11beta-Hydroxyboldione" are not available, the physical properties of related hydroxysteroid compounds, such as solubility, melting point, and stability, can be inferred based on known behaviors of steroids and hydroxysteroids. These properties are essential for understanding the compound's behavior in biological systems and potential applications (Harno & White, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, enzymatic interactions, and potential for inhibition or activation of specific pathways, are key to understanding the role of "11beta-Hydroxyboldione" in metabolic and physiological processes. The activity of related enzymes, such as 11β-HSD1, in modulating glucocorticoid action, provides insights into how "11beta-Hydroxyboldione" might influence metabolic syndrome, inflammation, and stress responses (Cooper & Stewart, 2009).

Scientific Research Applications

1. Role in Glucocorticoid Response

11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) plays a crucial role in converting inactive cortisone into active cortisol. This process is essential in enhancing glucocorticoid receptor activation, which is significant in various physiological and pathological conditions. The genetic and enzymatic characterization of 11beta-HSD1, particularly in relation to obesity, metabolic syndrome, glaucoma, and osteoporosis, highlights its therapeutic potential (Tomlinson et al., 2004).

2. Influence on Metabolic Syndrome and Inflammation

The enzyme's role in normal hypothalamus-pituitary-adrenal (HPA) axis function, metabolic syndrome, and the immune response is significant. Genetic defects in 11beta-HSD1 action can result in abnormal HPA axis responses and hyperandrogenism. Experimental studies emphasize the enzyme's role in metabolic syndrome and its potential as a treatment target with chemical inhibitors (Cooper & Stewart, 2009).

3. Impact on Glucocorticoid Action

11beta-HSDs, including 11beta-HSD1, are pivotal in the interconversion of active cortisol and inert cortisone. Overexpression of 11beta-HSD1 can amplify glucocorticoid actions in the liver, fat, and brain, potentially contributing to the pathogenesis of metabolic syndrome and other disorders. Its inhibition is a promising therapeutic target for metabolic and glucocorticoid-associated CNS disorders (Seckl, 2004).

4. Relevance to Fetal Growth and Development

11beta-HSD2 inactivates cortisol to cortisone and plays a protective role for the fetus against maternal glucocorticoids. Studies have shown reduced placental 11beta-HSD2 activity in pregnancies complicated by intrauterine growth restriction. This enzyme is crucial in regulating fetal growth and can influence the development of cardiovascular disease in adulthood (McTernan et al., 2001).

5. Association with Obesity and Insulin Resistance

Overexpression of 11beta-HSD-1 in adipose tissue has been linked to acquired obesity and insulin resistance. This overexpression correlates with the accumulation of subcutaneous and intraabdominal fat and features of insulin resistance, highlighting the enzyme's role in obesity and related metabolic disorders (Kannisto et al., 2004).

Future Directions

The inhibition of 11β-HSD1, which is associated with 11beta-Hydroxyboldione, is considered an attractive intervention strategy for metabolic diseases . Therefore, the discovery of novel selective 11β-HSD1 inhibitors is of high relevance for future research . These inhibitors could potentially improve the treatment of conditions such as obesity and type 2 diabetes .

properties

IUPAC Name

(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h7-9,13-15,17,21H,3-6,10H2,1-2H3/t13-,14-,15-,17+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOLUHXKCIXGSR-KCZNZURUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2=O)CCC4=CC(=O)C=CC34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)C=C[C@]34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432127
Record name (8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11beta-Hydroxyboldione

CAS RN

898-84-0
Record name 11beta-Hydroxyboldione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000898840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Androstadien-11β-ol-3,17-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 11.BETA.-HYDROXYBOLDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5716EN1N08
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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